Dimethyl (2-fluoroethyl)phosphonate

Description

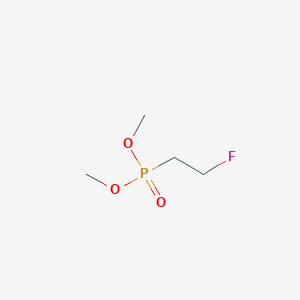

Dimethyl (2-fluoroethyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two methoxy groups (-OCH₃) and a 2-fluoroethyl substituent (-CH₂CH₂F). The molecular formula is C₄H₉FO₃P, with a molecular weight of 164.08 g/mol. The fluorine atom introduces unique electronic and steric effects, enhancing thermal stability and altering reactivity compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical synthesis, agrochemicals, and materials science due to the fluorine atom’s ability to modulate biological activity and chemical resistance .

Properties

CAS No. |

62317-06-0 |

|---|---|

Molecular Formula |

C4H10FO3P |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-2-fluoroethane |

InChI |

InChI=1S/C4H10FO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 |

InChI Key |

BQFXWDCQGKZTKB-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCF)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-fluoroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-fluoroethyl iodide under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-fluoroethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphines.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-fluoroethyl)phosphonate has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as a bioisostere in drug design.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (2-fluoroethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphate groups. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Dimethyl (2-fluoroethyl)phosphonate belongs to a broader class of dialkyl phosphonates. Below is a detailed comparison with structurally related compounds, focusing on synthesis, properties, and applications.

Structural and Electronic Differences

| Compound Name | Substituent | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 2-fluoroethyl | C₄H₉FO₃P | Fluorine’s electronegativity enhances polarity and stability |

| Dimethyl methylphosphonate (DMMP) | Methyl | C₃H₉O₃P | Compact methyl group; high volatility |

| Dimethyl (2-hydroxyethyl)phosphonate | 2-hydroxyethyl | C₄H₁₁O₄P | Hydroxyl group increases hydrophilicity |

| Dimethyl (2-oxoheptyl)phosphonate | 2-oxoheptyl | C₉H₁₉O₄P | Long aliphatic chain with ketone functionality |

Key Observations :

- The fluoroethyl group in this compound increases thermal stability and resistance to hydrolysis compared to DMMP and hydroxyethyl analogs .

- DMMP is more volatile due to its smaller methyl substituent, making it suitable for gas-phase applications like flame retardants or nerve agent simulants .

- Hydroxyethyl and oxoheptyl derivatives exhibit higher solubility in polar solvents, favoring their use in aqueous-phase chemical synthesis .

Key Observations :

- Fluorinated phosphonates often require hazardous fluorinating agents, complicating synthesis compared to DMMP or hydroxyethyl analogs .

- DMMP’s straightforward synthesis and high yield make it industrially preferred for bulk applications .

Key Observations :

- The fluoroethyl group in this compound is advantageous in drug design, where fluorine’s bioisosteric effects improve target binding and pharmacokinetics .

- DMMP’s volatility and structural similarity to organophosphate nerve agents make it a critical simulant in sensor development .

Key Observations :

- DMMP ’s stability and low toxicity justify its widespread industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.